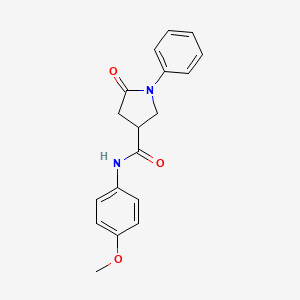

N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide" represents a compound with potential for various biochemical applications. Its structure and properties suggest its utility in fields like medicinal chemistry and material science. The synthesis and analysis of its structure, alongside its chemical and physical properties, provide insight into its applicability and functionality.

Synthesis Analysis

The synthesis of related pyrrolidinecarboxamide compounds often involves multi-step chemical reactions, including nucleophilic substitution, ester hydrolysis, and cyclization of carboxamido linkers to achieve the desired scaffold. For instance, a rapid and high-yield method for synthesizing similar compounds from commercially available precursors has been established, indicating the feasibility of synthesizing complex molecules like "N-(4-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide" through careful selection of starting materials and reaction conditions (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class is often elucidated using techniques such as X-ray crystallography, which reveals details about their crystal structure and conformation. Studies have shown that these compounds can crystallize in various space groups, with molecular conformations influenced by intermolecular interactions, such as hydrogen bonding. These structural insights are critical for understanding the compound's reactivity and interactions with biological targets (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidinecarboxamides undergo a variety of chemical reactions, including acylation and stereoselective reduction, which can be utilized to introduce different functional groups or to modify the compound's stereochemistry. These reactions are essential for tailoring the compound's properties for specific applications, such as enhancing its solubility or metabolic stability (Ito et al., 1984).

Wirkmechanismus

Target of Action

A structurally similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, has been reported to inhibit egfr and vegfr-2 . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often upregulated in various types of cancers .

Mode of Action

Similar compounds have been shown to interact with their targets through a process of molecular docking . This involves the compound binding to the active site of the target protein, thereby inhibiting its function

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)19-18(22)13-11-17(21)20(12-13)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNGQYQOJIGVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)

![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-3-methoxybenzamide](/img/structure/B5162067.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)

![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)

![N-[4-(cyanomethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5162091.png)

![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)

![1-cyclohexyl-2-(2,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B5162109.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)